![molecular formula C22H32Cl2N2O3 B2471575 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474262-17-4](/img/structure/B2471575.png)
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound with intriguing chemical properties and diverse applications. Its intricate structure includes an aryl ether, a piperazine ring, and a secondary alcohol group, all contributing to its multifunctionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process typically begins with the preparation of the key intermediates:
Formation of 3,4-dimethylphenol: Through the alkylation of phenol using methylating agents like methyl iodide in the presence of a base.
Synthesis of 4-(4-methoxyphenyl)piperazine: Achieved by reacting 4-methoxyaniline with piperazine in the presence of a coupling reagent.
Coupling of Intermediates: The two intermediates are then coupled via an etherification reaction using appropriate activating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound often leverages flow chemistry for efficiency and scalability. The use of continuous reactors allows for precise control over reaction conditions, minimizing side reactions and optimizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone form can be reduced back to the alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aryl ether bond can be cleaved under acidic or basic conditions, enabling substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Major Products
Oxidation: Conversion to the corresponding ketone.
Reduction: Conversion back to the alcohol.
Substitution: Generation of phenolic and substituted piperazine products.
Applications De Recherche Scientifique
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride finds applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological membranes and receptors.
Medicine: Investigated for potential therapeutic effects due to its piperazine moiety.
Industry: Employed in the development of specialty chemicals and materials.
Mécanisme D'action
Molecular Targets and Pathways
The compound’s mechanism of action primarily involves binding to specific receptors or enzymes in biological systems. The piperazine ring often interacts with neurotransmitter receptors, potentially modulating their activity. The exact pathways depend on the compound’s use in therapeutic contexts, such as influencing serotonin or dopamine receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-dimethylphenoxy)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol: Slightly different in the carbon chain length, leading to differences in bioactivity.
1-(3,4-dimethylphenoxy)-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride: An ethyl group instead of a methoxy group, altering its chemical properties and interactions.
Uniqueness
The unique combination of a dimethylphenoxy group and a methoxyphenyl-piperazine moiety sets 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride apart from its analogs, influencing its reactivity, binding affinity, and applications.
So, what are you planning to do with this compound? Its versatility is endless!
Propriétés
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-17-4-7-22(14-18(17)2)27-16-20(25)15-23-10-12-24(13-11-23)19-5-8-21(26-3)9-6-19;;/h4-9,14,20,25H,10-13,15-16H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVAJQXJQZDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2471492.png)
![8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471499.png)
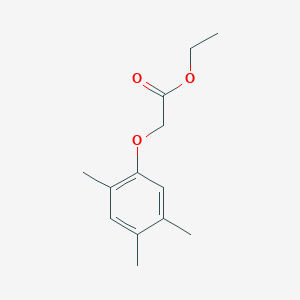
![N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2471502.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)
![3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2471504.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B2471505.png)
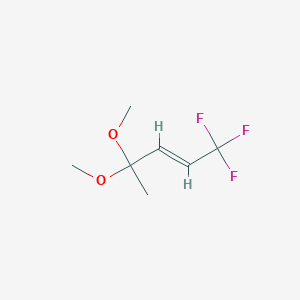
![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2471507.png)
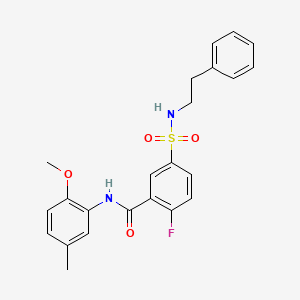
![4-[2-(3-Chlorophenyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2471510.png)
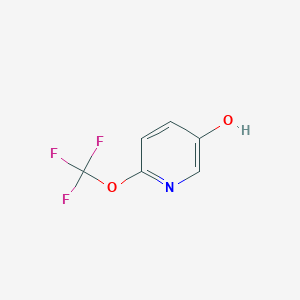
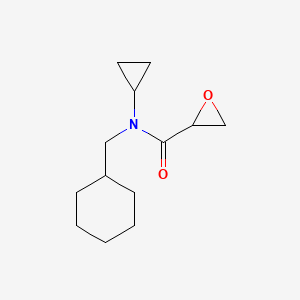
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471515.png)
